molecular formula C20H20N4O4 B2418856 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide CAS No. 1189878-65-6

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide

Cat. No. B2418856
CAS RN: 1189878-65-6
M. Wt: 380.404
InChI Key: RGDFDBWKAJJICG-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide” is a chemical compound with a molecular formula of C21H14F2N4O4 . It is used for pharmaceutical testing .

Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have synthesized related indoles and evaluated their effects on cancer cell lines. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on existing literature. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase .

Synthetic Chemistry

The compound’s unique structure, with both benzodioxole and pyrazolo rings, presents opportunities for synthetic chemistry. Researchers have explored its reactivity and transformations, including the synthesis of related derivatives. For instance, 2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile via a sequence of reactions involving sodium cyanide and bromine .

Bromination Reactions

The presence of an ethanone moiety in the compound allows for bromination reactions1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one is a derivative that can be synthesized and explored for various applications .

Future Directions

While the future directions for this specific compound are not mentioned in the search results, similar compounds have been suggested as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-19(21-14-3-1-2-4-14)11-23-7-8-24-16(20(23)26)10-15(22-24)13-5-6-17-18(9-13)28-12-27-17/h5-10,14H,1-4,11-12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDFDBWKAJJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide

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